molecular formula C19H21Cl2NO3S B12120991 2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12120991
M. Wt: 414.3 g/mol
InChI Key: FMMGXGUKNBHPDM-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, a thiophene ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

    Thiophene derivative synthesis: The thiophene ring is synthesized by reacting 3-methylthiophene with formaldehyde and a suitable amine to form the corresponding thiophene derivative.

    Coupling reaction: The final step involves coupling the dichlorophenoxy intermediate with the thiophene derivative and tetrahydrofuran-2-ylmethylamine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Dechlorinated derivatives or modified thiophene rings.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analog with herbicidal properties.

    3-methylthiophene: A thiophene derivative with different functional groups.

    Tetrahydrofuran-2-ylmethylamine: A related compound with a different substitution pattern.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.

Properties

Molecular Formula

C19H21Cl2NO3S

Molecular Weight

414.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C19H21Cl2NO3S/c1-13-6-8-26-18(13)11-22(10-15-3-2-7-24-15)19(23)12-25-17-5-4-14(20)9-16(17)21/h4-6,8-9,15H,2-3,7,10-12H2,1H3

InChI Key

FMMGXGUKNBHPDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2CCCO2)C(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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